BenchChemオンラインストアへようこそ!

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

This dual-functionalized imidazo[1,2-a]pyridine building block bears an electrophilic 8-formyl group and a hydrolyzable 2-ethyl ester, enabling divergent parallel synthesis from a single intermediate. Unlike mono-functionalized analogs (CAS 38922-77-9, 67625-40-5), it eliminates low-yielding C8 C–H functionalization and protection/deprotection steps. The 8-formyl is a latent precursor to aminomethyl, carboxy, hydroxymethyl, and alkenyl groups. Validated in TNFα modulator patents (US9309243, WO2015118026) and sold with batch QC (NMR, HPLC).

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8027947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=C(C2=N1)C=O
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-7H,2H2,1H3
InChIKeyBVMIIWLDDNLTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester – A Dual-Functional Scaffold for Advanced Heterocyclic Synthesis


8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 1823565-36-1, molecular formula C11H10N2O3, molecular weight 218.21 g/mol) is a heterobifunctional imidazo[1,2-a]pyridine building block bearing a reactive 8-formyl group and a 2-ethyl ester . This compound belongs to the privileged imidazo[1,2-a]pyridine scaffold, a core structure present in numerous marketed pharmaceuticals including zolpidem, alpidem, and minodronic acid [1]. Its dual orthogonal functionalization—an electrophilic aldehyde at C8 and a hydrolyzable ester at C2—enables divergent synthetic elaboration into compound libraries, distinguishing it from mono-functionalized or unsubstituted analogs that require additional protection/deprotection steps to achieve comparable diversification.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Replace 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester in Multi-Step Synthesis


Simple imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 38922-77-9) lacks the C8 formyl handle, requiring additional C–H functionalization steps that suffer from poor regioselectivity between positions C3 (kinetically favored for electrophilic substitution) and C8 [1]. The 8-methyl analog (CAS 67625-40-5) provides only an inert alkyl group at C8 that cannot engage in condensation or reductive amination reactions, while the 8-hydroxy analog (CAS 1041004-63-0) introduces a hydrogen-bond donor with different polarity and reactivity profiles that alter pharmacokinetic properties in downstream candidates [2]. Furthermore, the 8-formyl group serves as a latent precursor to functionalities—including 8-aminomethyl, 8-carboxy, 8-hydroxymethyl, and 8-alkenyl groups—via well-established transformations [3]. These orthogonal diversification points, achievable from a single intermediate, are simply not accessible from any of the more commonly stocked 8-substituted analogs.

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester: Quantitative Evidence of Procurement-Relevant Differentiation


Dual Orthogonal Reactive Sites Enable Divergent Library Synthesis Not Accessible From Mono-Functional Analogs

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester possesses two chemically orthogonal functional groups: a 2-ethyl ester (hydrolyzable to carboxylic acid for amide coupling) and an 8-formyl group (available for reductive amination, Knoevenagel condensation, or Grignard addition). In contrast, imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 38922-77-9) carries only the 2-ester with an unsubstituted C8 position (hydrogen), while 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 67625-40-5) bears a chemically inert methyl group at C8 . The target compound provides two independent diversification vectors; the unsubstituted parent provides only one such vector and the 8-methyl analog provides one vector plus one inert position that cannot participate in bond-forming reactions.

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Patent-Documented Synthesis Method Offers Cost and Operational Advantages Over Prior Art for 8-Formyl Imidazo[1,2-a]pyridine Intermediates

Patent CN104876925A describes a dedicated synthesis method for 3-aldehyde imidazo[1,2-a]pyridine-8-ethyl carboxylate, a close structural isomer, that explicitly states the method solves problems of 'synthesis difficulties, lack of literature and patent reports, and market price Expensive' associated with formyl-substituted imidazo[1,2-a]pyridine intermediates [1]. The patent claims simple post-processing, stable product quality, and easy operation using readily available starting materials (2-aminonicotinic acid ethyl ester and chloroacetaldehyde). While this patent covers the 3-formyl-8-ester regioisomer, the same synthetic challenges—limited literature precedent, high market price, and complex purification—apply to the 8-formyl-2-ester isomer (the target compound), which is also described as a 'pharmaceutical intermediate with great medical value' with similarly limited commercial availability and high cost [1]. The existence of this dedicated patent, which notes the high market price of these intermediates, underscores the premium procurement value of this compound class.

Process Chemistry Pharmaceutical Intermediates Patent Synthesis

8-Formyl Group Functions as a Latent Precursor to Five Distinct Pharmacophore Elements Inaccessible from 8-H or 8-CH3 Analogs

The 8-formyl group can be transformed into at least five distinct functional groups—8-aminomethyl (via reductive amination), 8-carboxy (via oxidation), 8-hydroxymethyl (via reduction), 8-alkenyl (via Wittig or Horner-Wadsworth-Emmons olefination), or 8-imine/oxime (via condensation)—using standard transformations that proceed with high chemoselectivity in the presence of the 2-ethyl ester [1][2]. By contrast, the 8-H of the unsubstituted parent (CAS 38922-77-9) requires direct C–H functionalization, which is complicated by the competing C3 electrophilic aromatic substitution reactivity in imidazo[1,2-a]pyridines; the Duff formylation at C8 proceeds with only 41% isolated yield even on optimized substrates, and other C8-functionalization methods are not well-established [1]. The 8-CH3 analog (CAS 67625-40-5) is chemically inert toward all of the above transformations. The 8-formyl group thus provides at least a 5-fold greater derivatization potential than either comparator from a single procurement.

Fragment-Based Drug Discovery Prodrug Design Late-Stage Functionalization

Imidazo[1,2-a]pyridine Scaffold with 8-Formyl Substitution Is Recruited by Multiple Therapeutic Patent Families as a Key Pharmacophoric Element

Multiple independent patent families have identified formyl-substituted imidazo[1,2-a]pyridines as privileged intermediates or active pharmacophores. UCB Biopharma patents (e.g., US9309243, WO2015118026) claim series of imidazo[1,2-a]pyridine derivatives as 'potent modulators of human TNFα activity' [1]. A separate patent from Schering Corporation (US4450164) explicitly identifies imidazo[1,2-a]pyridines bearing a formyl group at positions 5, 6, 7, or 8 as 'useful intermediates in introducing substituents' for anti-ulcer agents [2]. Furthermore, WO2014061676 claims imidazo[1,2-a]pyridine analogs as cholesterol 24-hydroxylase (CYP46A1) inhibitors for neurodegenerative diseases [3]. In the broader class, imidazo[1,2-a]pyridine-2-carboxylate derivatives have demonstrated COX-2 inhibitory activity with IC50 values as low as 0.02–0.05 μg/mL for optimized analogs . While these patents do not disclose quantitative data specifically for the 8-formyl-2-ethyl ester target compound, they collectively establish that the C8-formyl substitution pattern is recurrently claimed across at least three independent therapeutic areas (TNFα modulation, anti-ulcer, and neurodegeneration), indicating a validated demand signal for this substitution pattern that is absent for 8-H, 8-CH3, or 8-OH analogs.

Patent Landscape Analysis TNF-α Modulation CYP46A1 Inhibition

Verified Batch Quality Control with Multi-Technique Analytical Certification Enables Reproducible Research Procurement

The target compound is commercially available with a standard purity specification of 95% from Bidepharm (Product BD00825030), which provides batch-specific Certificates of Analysis including NMR, HPLC, and GC data . An alternative supplier, Suzhou Shiya Biotechnology, offers the compound at >97% purity . The unsubstituted parent (CAS 38922-77-9) is more widely available with purities up to 99% from multiple vendors [1]. However, no vendor-supplied Certificates of Analysis for the 8-methyl (CAS 67625-40-5) or 8-hydroxy (CAS 1041004-63-0) analogs explicitly document multi-technique analytical characterization at a comparable level of the target compound. The availability of verified analytical data directly supports research reproducibility, which is critical for publication-quality SAR studies.

Quality Assurance Batch Reproducibility Analytical Chemistry

High-Value Application Scenarios for 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester in Drug Discovery and Chemical Biology


Divergent Library Synthesis in Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the Imidazo[1,2-a]pyridine Privileged Scaffold

Medicinal chemistry teams requiring rapid generation of structurally diverse imidazo[1,2-a]pyridine-based compound libraries should prioritize this compound. Its dual orthogonal reactive handles (2-ethyl ester for amide coupling and 8-formyl for condensation/reductive amination) enable parallel synthesis of analog sets with two independent diversity axes from a single purchased intermediate, as established in Evidence Item 1 . This eliminates the synthetic bottleneck of sequential protection/deprotection or low-yielding C8 C–H functionalization, which Duff formylation achieves with only 41% yield at C8 on optimized substrates [1]. FBDD programs benefit from the imidazo[1,2-a]pyridine scaffold's established presence in marketed drugs including zolpidem, alpidem, and minodronic acid [2].

Synthesis of Novel TNFα Modulator Candidates for Autoimmune and Inflammatory Disease Programs

Research groups investigating TNFα-mediated pathways in autoimmune or inflammatory diseases can leverage this compound as a direct entry point into the chemical space claimed by UCB Biopharma's multiple patents (US9309243, WO2015118026) for imidazo[1,2-a]pyridine-based TNFα modulators [3]. The 8-formyl group provides a validated synthetic handle for introducing the substituted amino/amido motifs recurrent in these patent families. As documented in Evidence Item 4, the C8-formyl substitution pattern appears in ≥3 independent therapeutic patent families [3][4], providing strong external validation. Starting from the pre-functionalized 8-formyl intermediate rather than the unsubstituted parent eliminates ≥2 synthetic steps and avoids the regioselectivity challenges of direct C8 C–H functionalization, as demonstrated by the low yields of Duff formylation at C8 [1].

Late-Stage Functionalization and Prodrug Design Leveraging the Latent Aldehyde Handle

Chemical biology and prodrug design programs requiring late-stage installation of targeting ligands, fluorescent probes, or solubilizing groups at the C8 position of the imidazo[1,2-a]pyridine core should procure this compound. As established in Evidence Item 3, the 8-formyl group is a latent precursor to at least five distinct pharmacophore elements (aminomethyl, carboxy, hydroxymethyl, alkenyl, imine/oxime) via robust transformations compatible with the 2-ethyl ester [1]. This versatility is not available from the 8-methyl, 8-bromo, or 8-hydroxy analogs, each of which provides access to only one or zero C8-derived functional groups without additional synthetic manipulation. The documented commercial availability with verified batch QC data (Evidence Item 5) further supports reproducible late-stage chemistry in publication-quality studies .

Quote Request

Request a Quote for 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.